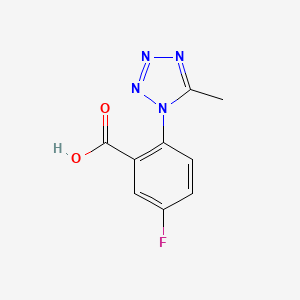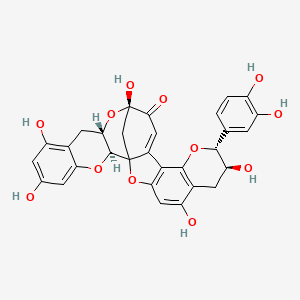
2-Fluoro-5-iodocinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-iodocinnamic acid is an organic compound that belongs to the class of cinnamic acids It is characterized by the presence of both fluorine and iodine atoms attached to the aromatic ring of the cinnamic acid structure
Méthodes De Préparation
The synthesis of 2-Fluoro-5-iodocinnamic acid typically involves the introduction of fluorine and iodine substituents onto the cinnamic acid backbone. One common synthetic route includes the halogenation of cinnamic acid derivatives. The reaction conditions often involve the use of halogenating agents such as N-iodosuccinimide (NIS) for iodination and Selectfluor for fluorination. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective halogenation.
Industrial production methods for this compound may involve similar halogenation reactions but on a larger scale. The process would require optimization of reaction parameters to achieve high yield and purity, as well as efficient separation and purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
2-Fluoro-5-iodocinnamic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols. Typical reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation would produce a carboxylic acid.
Applications De Recherche Scientifique
2-Fluoro-5-iodocinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogen substituents make it a valuable intermediate in the development of new chemical reactions and methodologies.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to naturally occurring cinnamic acid derivatives.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for the synthesis of pharmaceutical compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It is utilized in the development of new materials, such as polymers and coatings, where its halogenated structure imparts desirable properties like increased stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 2-Fluoro-5-iodocinnamic acid exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine and iodine atoms can influence the compound’s binding affinity to enzymes or receptors, potentially altering their activity. For example, the compound may inhibit enzyme activity by binding to the active site and preventing substrate access. Additionally, its halogen substituents can participate in halogen bonding interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
2-Fluoro-5-iodocinnamic acid can be compared to other halogenated cinnamic acids, such as:
2-Fluoro-5-iodobenzoic acid: Similar in structure but lacks the alkene group present in cinnamic acids.
2-Fluoro-5-bromocinnamic acid: Contains a bromine atom instead of iodine, which can result in different reactivity and binding properties.
2-Chloro-5-iodocinnamic acid: Substitution of fluorine with chlorine can affect the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in the combination of fluorine and iodine substituents, which can impart distinct chemical and biological properties compared to other halogenated derivatives.
Propriétés
Formule moléculaire |
C9H6FIO2 |
|---|---|
Poids moléculaire |
292.04 g/mol |
Nom IUPAC |
3-(2-fluoro-5-iodophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6FIO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h1-5H,(H,12,13) |
Clé InChI |
LAHXKRBJIXBSMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1I)C=CC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


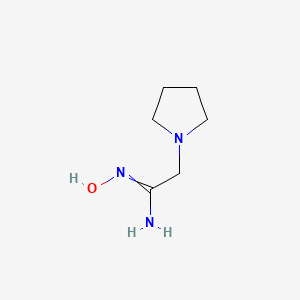

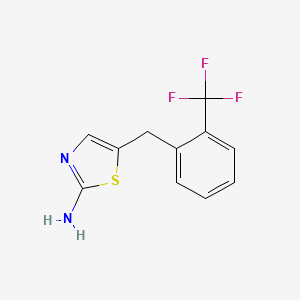
![6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12443042.png)
![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12443044.png)
![dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B12443064.png)
![[9-Acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B12443071.png)
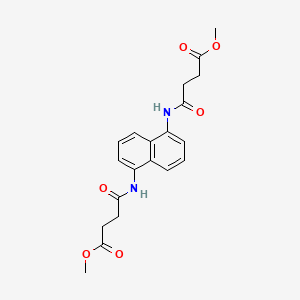

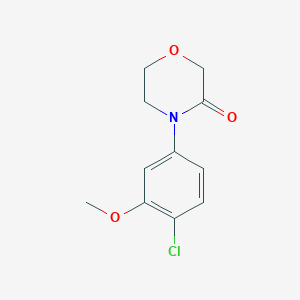
![2-(4-Fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonyl-2-pyrrolyl]-2-propenenitrile](/img/structure/B12443090.png)
